molecular formula C13H8F3N3O2 B1455820 methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1055070-43-3

methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1455820
CAS No.: 1055070-43-3
M. Wt: 295.22 g/mol
InChI Key: IDUMNPQKQXJWHP-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at position 3, a 3-cyanophenyl substituent at position 1, and a methyl ester at position 3. This structure combines electron-withdrawing groups (cyano and trifluoromethyl) with a lipophilic ester, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition. The compound’s molecular formula is C₁₃H₉F₃N₃O₂, with a molecular weight of 296.23 g/mol (calculated from structural analogs in ).

Pyrazole derivatives are widely studied for their bioactivity, including roles as kinase inhibitors () and kallikrein inhibitors (). The methyl ester group enhances membrane permeability compared to carboxylic acid analogs (e.g., 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in ).

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMNPQKQXJWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The key challenge lies in the selective introduction of the trifluoromethyl group and the cyano-substituted phenyl moiety while maintaining the integrity of the pyrazole ring and ensuring high regioselectivity.

Detailed Preparation Methods

Preparation of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Intermediate)

According to patent US6965032B2, the preparation of 1-(3-cyanophenyl)-3-methyl-1H-pyrazol-5-carboxylic acid analogues involves condensation reactions between appropriately substituted hydrazines and β-ketoesters or β-diketones, followed by halogenation and functional group transformations to introduce the trifluoromethyl substituent and cyano group on the phenyl ring. This patent discloses methods useful for preparing 3-halo-5-carboxylate-1-aryl-substituted pyrazoles, which can be adapted for trifluoromethyl derivatives by using trifluoromethyl-substituted precursors or reagents.

Key Steps:
  • Use of 3-cyanophenyl hydrazine derivatives as starting materials.
  • Reaction with trifluoromethyl-substituted β-ketoesters or equivalents.
  • Cyclization under acidic or basic conditions to form the pyrazole ring.
  • Introduction of carboxylate group at the 5-position by ester hydrolysis or direct carboxylation.

Esterification to Methyl Ester

The conversion of the carboxylic acid intermediate to the methyl ester is typically achieved via Fischer esterification or by using methylating agents such as diazomethane or methyl iodide under basic conditions.

  • Fischer esterification involves refluxing the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternatively, methylation with diazomethane provides a milder route, avoiding harsh acidic conditions.

Alternative Method: Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a Precursor

A related method disclosed in WO2017084995A1 describes the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can serve as an intermediate for further functionalization to the target compound.

  • The method involves the reaction of ethyl trifluoroacetoacetate with methyl hydrazine in acetic acid at controlled temperatures to yield the pyrazol-5-ol derivative with high selectivity.
  • This intermediate can be further modified by introducing the 3-cyanophenyl substituent via electrophilic substitution or cross-coupling reactions.
  • The hydroxyl group at the 5-position can be converted to the carboxylate ester through oxidation and esterification steps.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Selectivity Reference
Pyrazole ring formation Condensation and cyclization 3-cyanophenyl hydrazine + trifluoromethyl β-ketoester High regioselectivity US6965032B2
Introduction of carboxylate Hydrolysis or carboxylation Acidic/basic hydrolysis or CO2 fixation Moderate to high US6965032B2
Esterification to methyl ester Fischer esterification or methylation Methanol + acid catalyst or diazomethane High yield, mild conditions General synthetic practice
Alternative intermediate prep Reaction of ethyl trifluoroacetoacetate with methyl hydrazine Acetic acid, controlled temperature 86.5% yield, 96:4 isomer ratio WO2017084995A1

Research Findings and Notes

  • The preparation of pyrazole derivatives with trifluoromethyl substituents requires careful control of reaction conditions to avoid isomer formation and to maintain high selectivity.
  • The use of trifluoromethylated β-ketoesters or equivalents is crucial for introducing the trifluoromethyl group at the 3-position of the pyrazole ring.
  • Esterification reactions are well-established and can be optimized to maximize yield and purity of the methyl ester.
  • The presence of the 3-cyanophenyl substituent adds complexity due to its electron-withdrawing nature, which can influence the reactivity of intermediates.
  • Patent literature provides valuable synthetic routes that are scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The cyanophenyl group can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences:

Compound Name Substituents (Position) Ester/Carboxylic Acid Molecular Weight (g/mol) Key Applications/Notes Evidence Source
Target: Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate 1: 3-cyanophenyl; 3: -CF₃; 5: COOCH₃ Methyl ester 296.23 Potential enzyme inhibitor (inference)
1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: 3-cyanophenyl; 3: -CF₃; 5: COOH Carboxylic acid 281.19 Intermediate for bioactive derivatives
Ethyl 3-(1-(3-methyl-4-(6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (189) Complex pyrrole-pyrazole hybrid Ethyl ester 450.2 Anticancer/antiviral research
Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) 1: Quinoline; 5: 2,6-dimethoxyphenyl Methyl ester ~440 (estimated) Antimalarial/antiparasitic applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: -CH₃; 3: -CF₃; 5: COOH Carboxylic acid 194.12 Building block for kinase inhibitors

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl ester increases logP compared to its carboxylic acid analog ( vs. 18).
  • Solubility: The 3-cyanophenyl group introduces moderate polarity, but the trifluoromethyl and ester groups reduce aqueous solubility (common in ).

Biological Activity

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS No. 1055070-43-3) is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a trifluoromethyl group and a cyanophenyl moiety. The synthesis typically involves cyclization reactions of hydrazine derivatives with β-diketones or β-ketoesters, followed by the introduction of the trifluoromethyl and cyanophenyl groups through various methods, including radical or nucleophilic conditions using trifluoromethyl iodide or sulfone .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Pyrazole derivatives have been reported to possess significant antimicrobial properties. Research indicates that this compound may inhibit bacterial growth, although specific data on this compound's antimicrobial efficacy is limited. However, related pyrazole carboxylic acid derivatives have demonstrated broad-spectrum activity against various pathogens .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazole derivatives are known for their ability to inhibit cell proliferation in cancer cell lines. Studies on similar compounds indicate that they can induce apoptosis and cell cycle arrest, particularly in the G2/M phase . For instance, certain pyrazoles have shown IC50 values in the low micromolar range against human cancer cell lines, indicating their potency as anticancer agents .

3. Anti-inflammatory Effects

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological targets involved in inflammatory pathways. Pyrazoles have been recognized for their anti-inflammatory properties, with some derivatives exhibiting selectivity for COX-2 inhibition, a key target in inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins.
  • Molecular Interactions : The cyanophenyl group may facilitate π-π interactions or hydrogen bonding with target proteins, enhancing binding stability .

Case Studies and Research Findings

Recent literature highlights various studies focused on pyrazole derivatives:

  • A study demonstrated that certain pyrazoles could inhibit COX enzymes effectively, leading to significant reductions in inflammation markers in vivo .
  • Another investigation into structurally similar compounds revealed their capability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may exhibit similar mechanisms .

Data Summary Table

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; IC50 < 10 µM
Anti-inflammatoryCOX-2 inhibition; reduced edema

Q & A

Q. What are the optimized synthetic routes for methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate?

A two-step nucleophilic substitution approach is commonly employed for analogous trifluoromethylpyrazole derivatives. For example, halogenated pyrazole intermediates (e.g., 5-chloropyrazole) can react with trifluoromethylating agents like trifluoromethyl chloride under controlled conditions. Subsequent functionalization with formaldehyde or aldehydes in alkaline media introduces carbaldehyde groups . Adjustments for the 3-cyanophenyl substituent may involve Suzuki coupling or direct nitrile introduction via cyanation reagents. Catalysts such as K₂CO₃ are critical for regioselectivity in nucleophilic aromatic substitution .

Q. What spectroscopic techniques are recommended for structural validation?

  • 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve coupling patterns. For example, pyrazole ring protons typically appear as doublets (δ 6.5–8.5 ppm), while trifluoromethyl groups are identified via 19F NMR (δ -60 to -70 ppm) .
  • X-ray crystallography : Resolves regiochemical ambiguities. Pyrazole derivatives often crystallize in monoclinic systems (e.g., P2₁/c), with bond angles confirming substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₉F₃N₃O₂) and isotopic patterns.

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors.
  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular docking : Screen against biological targets (e.g., carbonic anhydrases or mGluR5) using software like AutoDock Vina. The trifluoromethyl group’s electron-withdrawing effects may enhance binding to hydrophobic pockets .
  • MD simulations : Evaluate stability in solvent systems (e.g., water/ethanol mixtures) using AMBER or GROMACS .

Q. How to address contradictions in spectroscopic or crystallographic data?

  • Case study : If NMR suggests multiple tautomers but X-ray confirms a single structure, variable-temperature NMR (VT-NMR) can identify dynamic equilibria.
  • Synchrotron XRD : High-resolution data (e.g., R factor < 0.05) resolves disorder in trifluoromethyl groups .
  • Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) and LC-MS for purity checks .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : The 3-cyanophenyl group acts as an electron-deficient aryl halide surrogate, requiring Pd(OAc)₂/XPhos catalysts for C–N bond formation.
  • SNAr reactivity : The trifluoromethyl group deactivates the pyrazole ring, necessitating strong bases (e.g., NaH) for nucleophilic substitutions at the 5-position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
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methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

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